2-Fluoro-6-methoxy-3-nitrobenzoic acid
Description
Contextualization as a Multifunctional Aromatic Building Block
The utility of 2-fluoro-6-methoxy-3-nitrobenzoic acid as a multifunctional aromatic building block stems from the distinct reactivity of each of its functional groups. The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for its linkage to a wide array of other molecules. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be used to form heterocyclic rings.
The fluorine and methoxy (B1213986) groups, positioned ortho to each other, significantly influence the electronic properties of the aromatic ring. The fluorine atom, being highly electronegative, can activate the ring for nucleophilic aromatic substitution, while the methoxy group is an electron-donating group. This electronic push-pull relationship can direct the regioselectivity of further chemical transformations. The strategic placement of these groups makes the compound a valuable precursor for the synthesis of complex, highly substituted aromatic systems that are often sought after in drug discovery and materials science.
Overview of Research Trajectories for Fluorinated Nitrobenzoic Acid Derivatives
The broader class of fluorinated nitrobenzoic acid derivatives has seen extensive application in various research domains, particularly in the synthesis of pharmaceuticals. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position.
Research involving related compounds, such as 2-fluoro-3-nitrobenzoic acid, has demonstrated their utility as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). fishersci.comsigmaaldrich.com These building blocks provide a scaffold that can be elaborated through sequential chemical modifications of the nitro and carboxylic acid functionalities. For instance, the reduction of the nitro group to an amine, followed by reactions at the carboxylic acid site, is a common pathway to generate diverse molecular libraries for high-throughput screening.
Furthermore, the presence of a nitro group allows for its conversion into other functional groups, expanding the synthetic possibilities. The versatility of fluorinated nitrobenzoic acids makes them important tools for medicinal chemists in the development of new therapeutic agents. While specific research applications for this compound are not extensively documented in publicly available literature, its structural similarity to well-utilized building blocks suggests its potential in similar research and development trajectories.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO5 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
JJHLQUTVTUURCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Derivatization
De Novo Synthetic Routes to 2-Fluoro-6-methoxy-3-nitrobenzoic Acid
The de novo synthesis of this compound necessitates a carefully orchestrated sequence of reactions to install the desired substituents with precise regiochemical control. A plausible and efficient synthetic pathway commences from readily available precursors, navigating through key steps of nitration, fluorination, methoxy (B1213986) group introduction, and final oxidation to the carboxylic acid.
Regioselective Nitration and Fluorination Strategies
A logical starting point for the synthesis is a molecule that allows for the directed introduction of the nitro and fluoro groups. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring.
The nitration of aromatic compounds is a classic electrophilic substitution reaction. The choice of nitrating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Common nitrating systems include a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of nitration.
Following nitration, the introduction of the fluorine atom can be achieved through various fluorination methods. One common strategy involves diazotization of an amino group, followed by a Schiemann reaction or related fluorination techniques. This indirect method allows for the introduction of fluorine at a specific position, often guided by the placement of the precursor amino group.
A potential synthetic approach could commence with a precursor like 2-methylphenol. The hydroxyl group is a strong ortho-, para-director. Nitration of 2-methylphenol would be expected to yield a mixture of products, with the nitro group predominantly at the positions ortho and para to the hydroxyl group. Subsequent separation of the desired isomer would be necessary. Following nitration, the hydroxyl group can be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic aromatic substitution with a fluoride (B91410) source. Alternatively, a more controlled route might involve the nitration of a precursor where the desired regiochemistry is more readily achieved.
For instance, the synthesis of a related compound, 2-fluoro-3-nitrobenzoic acid, has been reported starting from o-methylphenol. This process involves the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol. wipo.int This regioselectivity is driven by the directing effects of the hydroxyl and methyl groups.
Methoxy Group Introduction and Control
The introduction of the methoxy group is a critical step that requires careful consideration of the existing functionalities on the aromatic ring to ensure regiochemical control. In a synthetic sequence starting from a phenol (B47542) derivative, the methoxy group can be readily introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.
Carboxylic Acid Formation Pathways (e.g., Oxidation of Precursors)
The final key transformation in the de novo synthesis is the formation of the carboxylic acid group. A common and effective method for achieving this is the oxidation of a methyl group attached to the aromatic ring. The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents.
A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃) under harsh conditions. The choice of oxidant and reaction conditions must be carefully selected to avoid unwanted side reactions, such as degradation of the aromatic ring or reaction with other functional groups present in the molecule.
For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid from 2-fluoro-3-nitrotoluene (B1317587) has been achieved through oxidation. wipo.int Similarly, the oxidation of the methyl group in 2-fluoro-6-methoxy-3-nitrotoluene would yield the target molecule, this compound.
Table 1: Potential De Novo Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Methylphenol | HNO₃, H₂SO₄ | 2-Methyl-6-nitrophenol |
| 2 | 2-Methyl-6-nitrophenol | Base (e.g., NaH), CH₃I or (CH₃)₂SO₄ | 1-Methyl-2-methoxy-3-nitrobenzene |
| 3 | 1-Methyl-2-methoxy-3-nitrobenzene | NBS, Radical Initiator | 1-(Bromomethyl)-2-methoxy-3-nitrobenzene |
| 4 | 1-(Bromomethyl)-2-methoxy-3-nitrobenzene | Fluorinating agent (e.g., KF) | 1-(Fluoromethyl)-2-methoxy-3-nitrobenzene |
| 5 | 1-(Fluoromethyl)-2-methoxy-3-nitrobenzene | Oxidizing Agent (e.g., KMnO₄) | This compound |
This represents a plausible synthetic pathway; specific reaction conditions would require experimental optimization.
Optimization of Reaction Conditions and Yield Enhancement for Scalable Synthesis
For any synthetic route to be practically viable, especially for large-scale production, optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to maximize the yield and purity of the desired product while minimizing reaction times, costs, and environmental impact.
Key parameters that are typically optimized include:
Temperature: Many reactions are highly sensitive to temperature. Finding the optimal temperature can significantly improve reaction rates and selectivity.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to maximize product formation and minimize byproduct formation.
Concentration of Reactants: The stoichiometry and concentration of reactants can influence reaction kinetics and equilibrium positions.
Catalyst: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any co-catalysts or ligands are critical for efficiency and selectivity.
Solvent: The solvent can have a profound effect on reaction rates and outcomes due to its polarity, boiling point, and ability to solvate reactants and intermediates.
For the synthesis of this compound, each step would require individual optimization. For example, in the nitration step, controlling the temperature and the rate of addition of the nitrating agent is crucial to prevent over-nitration and ensure regioselectivity. In the oxidation of the methyl group, the choice of a milder, more selective oxidizing agent could improve the yield and simplify the purification process. The use of phase-transfer catalysts can sometimes enhance the efficiency of nucleophilic substitution reactions, such as the fluorination step.
Targeted Derivatization of this compound
The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially new and interesting properties.
Carboxylic Acid Functional Group Transformations
The carboxylic acid can be converted into a variety of other functional groups, including esters, amides, acid halides, and anhydrides. These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. For sterically hindered carboxylic acids, such as 2,6-disubstituted benzoic acids, direct esterification can be challenging. In such cases, alternative methods like reaction with diazomethane (B1218177) or activation of the carboxylic acid followed by reaction with an alcohol may be necessary.
Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction of 2-fluoro-6-methoxybenzoic acid with anilines in the presence of oxalyl chloride and a catalytic amount of DMF has been reported for the synthesis of the corresponding amides.
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a versatile intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. The synthesis of 2-fluoro-6-methoxybenzoyl chloride has been documented.
Table 2: Representative Carboxylic Acid Transformations of this compound
| Transformation | Reagents and Conditions | Product |
| Esterification | R'OH, H⁺ (catalyst), heat | 2-Fluoro-6-methoxy-3-nitrobenzoate ester |
| Amide Formation | R'R''NH, Coupling Agent (e.g., EDC, HOBt) | N,N-Disubstituted-2-fluoro-6-methoxy-3-nitrobenzamide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, heat | 2-Fluoro-6-methoxy-3-nitrobenzoyl chloride |
Esterification Reactions and Ester Derivatives
Esterification of this compound is a fundamental derivatization step, often employed to protect the carboxylic acid functionality or to modulate the pharmacokinetic profile of a molecule. A common and effective method for this transformation is the Fischer-Speier esterification.
For instance, the synthesis of methyl 2-fluoro-3-nitrobenzoate can be achieved by treating 2-fluoro-3-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically stirred at a moderate temperature for several hours to afford the corresponding methyl ester in high yield. One reported procedure involves stirring a solution of the carboxylic acid in methanol with concentrated H2SO4 at 50°C for 16 hours, resulting in a 93% yield of the desired product after purification. chemicalbook.com
Another approach involves the activation of the carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (B109758) (DCM). The resulting acyl chloride is then treated with an alcohol, such as methanol, to furnish the ester. This method is often rapid, with the reaction proceeding to completion within a short timeframe at room temperature. chemicalbook.com
The choice of esterification method can be tailored based on the desired ester and the presence of other functional groups in the molecule. The following table summarizes representative esterification reactions of this compound and its analogs.
| Carboxylic Acid Starting Material | Alcohol | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |
| 2-Fluoro-3-nitrobenzoic acid | Methanol | Concentrated H2SO4 | 50°C, 16 h | Methyl 2-fluoro-3-nitrobenzoate | 93 |
| 2-Fluoro-3-nitrobenzoic acid | Methanol | Oxalyl chloride, DMF | Room temperature | Methyl 2-fluoro-3-nitrobenzoate | Not specified |
Amidation and Peptide Coupling Approaches
The formation of amide bonds from this compound is a critical step in the synthesis of numerous biologically active molecules, including enzyme inhibitors and receptor modulators. This transformation can be accomplished through various amidation and peptide coupling techniques.
Direct amidation can be achieved by activating the carboxylic acid, similar to esterification, followed by the addition of a primary or secondary amine. For example, conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, is a common strategy.
In the context of more complex molecules and peptide synthesis, specialized coupling reagents are employed to facilitate efficient amide bond formation while minimizing side reactions and preserving stereochemical integrity. While specific examples for this compound are not extensively detailed in readily available literature, the principles of peptide coupling are broadly applicable. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to activate the carboxylic acid for reaction with an amine.
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, particularly when dealing with sterically hindered amines or sensitive substrates. The following table outlines common peptide coupling reagents and their general applicability.
| Coupling Reagent | Additive | Typical Solvent | General Characteristics |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble carbodiimide, byproducts are easily removed. |
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOAt | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF | Highly efficient, low racemization. |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | - | DMF | Effective for sterically hindered couplings. |
Nitro Group Reductions for Amino-Functionalized Derivatives
The nitro group of this compound and its derivatives serves as a versatile precursor to the corresponding amino group. This reduction is a key transformation, as the resulting aniline (B41778) derivatives are pivotal intermediates for the construction of a wide array of heterocyclic systems and for introducing further diversity through reactions at the amino functionality.
Selective Reduction Methodologies
The selective reduction of the aromatic nitro group in the presence of other reducible functionalities, such as an ester, is a common challenge in organic synthesis. Various methodologies have been developed to achieve this transformation with high chemoselectivity.
Catalytic hydrogenation is a widely used and often highly effective method. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve selective reduction of the nitro group. For instance, the catalytic hydrogenation of a related compound, 2-fluoro-3-nitro-6-methyl chlorobenzoate, to methyl 2-fluoro-3-aminobenzoate has been reported. patsnap.com
Other reducing agents can also be employed for this transformation. Metal-based reductions, such as using tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid, are classical methods for nitro group reduction. These methods are often robust and can be suitable for various substrates.
The following table provides an overview of common methods for the selective reduction of aromatic nitro groups.
| Reducing Agent/System | Typical Reaction Conditions | Advantages | Potential Limitations |
| H2, Pd/C | Methanol or Ethanol, Room Temperature, Atmospheric or elevated pressure | High efficiency, clean reaction | May reduce other functional groups (e.g., alkenes, alkynes) |
| SnCl2, HCl | Ethanol or Ethyl Acetate, Reflux | Readily available, effective | Requires stoichiometric amounts of metal, acidic conditions |
| Fe, Acetic Acid | Ethanol/Water, Reflux | Inexpensive, mild conditions | Can require large excess of iron, workup can be tedious |
| Sodium Dithionite (Na2S2O4) | Water/Organic co-solvent, Room Temperature or gentle heating | Mild reducing agent | Can have limited solubility |
Subsequent Reactivity of Amino-Substituted Benzoic Acid Derivatives
The amino group in the resulting 2-amino-6-methoxy-3-substituted benzoic acid derivatives is a nucleophilic center that can participate in a variety of subsequent reactions, enabling the synthesis of diverse molecular architectures.
One of the most important applications of these amino derivatives is in the construction of heterocyclic rings. For instance, the amino and carboxylic acid functionalities can be utilized to form fused heterocyclic systems. Depending on the reaction partner, various five- and six-membered rings can be synthesized. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives.
The amino group can also undergo standard transformations such as acylation, sulfonylation, and diazotization. Acylation with an acyl chloride or anhydride (B1165640) introduces an amide functionality, which can be important for modulating biological activity. Sulfonylation provides access to sulfonamide derivatives. Diazotization of the amino group to form a diazonium salt opens up a wide range of synthetic possibilities, including Sandmeyer reactions to introduce various substituents such as halogens, cyano, and hydroxyl groups.
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
The presence of a fluorine atom on the aromatic ring of this compound, activated by the electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a powerful tool for introducing a variety of substituents at the 2-position of the benzoic acid scaffold.
Strategies for Fluorine Displacement
The displacement of the fluorine atom can be achieved with a range of nucleophiles, including amines, alkoxides, and thiolates. The facility of the SNAr reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
A patent describes a method for the preparation of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid (where the halogen can be fluorine) by reaction with ammonia (B1221849) in the presence of a cuprous catalyst. google.com This suggests that the fluorine atom can be displaced by an amino group under specific catalytic conditions.
The general reactivity of fluoroarenes activated by electron-withdrawing groups towards nucleophiles is well-established. The reaction typically proceeds via a Meisenheimer complex intermediate, and the rate of reaction is influenced by the stability of this intermediate. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge developed in the Meisenheimer complex, thereby facilitating the substitution.
The following table illustrates potential SNAr reactions for the displacement of fluorine in this compound derivatives.
| Nucleophile | Reagent | Typical Reaction Conditions | Product Type |
| Amine | R-NH2 | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K2CO3), Elevated temperature | 2-Amino-6-methoxy-3-nitrobenzoic acid derivative |
| Alkoxide | R-ONa | Corresponding alcohol or polar aprotic solvent, Elevated temperature | 2-Alkoxy-6-methoxy-3-nitrobenzoic acid derivative |
| Thiolate | R-SNa | Polar aprotic solvent (e.g., DMF), Room temperature or elevated temperature | 2-Alkylthio/Arylthio-6-methoxy-3-nitrobenzoic acid derivative |
Methoxy Group Modulation and Replacement
The methoxy group (-OCH₃) on the aromatic ring is a versatile handle for synthetic modification. It can be cleaved to reveal a phenol, which can then be used in a variety of subsequent reactions, or it can potentially be replaced through nucleophilic aromatic substitution, although this is challenging.
Ether Cleavage: The most common modulation of a methoxy group is its cleavage to a hydroxyl group. This transformation is typically achieved under strong acidic conditions. libretexts.orgmasterorganicchemistry.com Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) are effective for this purpose. youtube.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (bromide or iodide ion) attacks the methyl group in an SN2 reaction, yielding the corresponding phenol and methyl halide. masterorganicchemistry.com
Given the presence of other functional groups on this compound, reaction conditions must be chosen carefully to avoid unwanted side reactions. For aryl alkyl ethers, the cleavage invariably yields a phenol and an alkyl halide because the sp²-hybridized aromatic carbon is not susceptible to SN1 or SN2 attack. libretexts.orgmasterorganicchemistry.com
Table 1: Potential Conditions for Methoxy Group Cleavage
| Reagent | Conditions | Expected Products | Mechanism |
|---|---|---|---|
| HBr or HI | Reflux | 2-Fluoro-6-hydroxy-3-nitrobenzoic acid + CH₃Br/CH₃I | SN2 |
| BBr₃ | CH₂Cl₂, low temp. | 2-Fluoro-6-hydroxy-3-nitrobenzoic acid | Lewis acid-assisted cleavage |
Replacement via Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the methoxy group is generally difficult as methoxide (B1231860) is a poor leaving group. However, the presence of a strongly electron-withdrawing nitro group ortho to the methoxy group can activate the ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon bearing the methoxy group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the methoxide group restores aromaticity. For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the anionic intermediate. chemistrysteps.com In the target molecule, the nitro group is ortho to the methoxy group, which is a favorable arrangement for this type of reaction.
Halogenation and Cross-Coupling Reactions
Further functionalization of the aromatic ring can be achieved through halogenation or by forming new carbon-carbon bonds via cross-coupling reactions.
Halogenation: Electrophilic aromatic substitution, such as halogenation, on the this compound ring would be challenging and require careful consideration of the directing effects of the existing substituents. The methoxy group is a strong activating, ortho-para director. The fluoro group is a deactivating, ortho-para director. The nitro and carboxylic acid groups are strong deactivating, meta directors. libretexts.org
The positions open for substitution are C4 and C5.
Position C4: This position is para to the activating methoxy group, meta to the deactivating fluoro group, and meta to the deactivating nitro and carboxylic acid groups.
Position C5: This position is meta to the activating methoxy group, para to the deactivating fluoro group, ortho to the deactivating nitro group, and meta to the deactivating carboxylic acid group.
Cross-Coupling Reactions (e.g., Suzuki, Stille): Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions are powerful tools for forming C-C bonds. wikipedia.orgwikipedia.org These reactions typically couple an organohalide or triflate with an organoboron (Suzuki) or organotin (Stille) compound. organic-chemistry.orgorganic-chemistry.org
To utilize these reactions, the this compound molecule would first need to be halogenated, for example, at the C4 or C5 position as discussed above, to introduce a suitable coupling handle (e.g., -Br or -I).
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 4-bromo-2-fluoro-6-methoxy-3-nitrobenzoic acid) with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitro groups and carboxylic acids. organic-chemistry.orgrsc.org
Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent, also catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is its excellent functional group tolerance; it is compatible with esters, nitro groups, and carboxylic acids. openochem.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgopenochem.org
Table 2: Hypothetical Suzuki Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst/Base | Potential Product |
|---|---|---|---|
| 4-Bromo-2-fluoro-6-methoxy-3-nitrobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-2-fluoro-6-methoxy-3-nitrobenzoic acid |
| 5-Bromo-2-fluoro-6-methoxy-3-nitrobenzoic acid | Vinylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | 5-Vinyl-2-fluoro-6-methoxy-3-nitrobenzoic acid |
The successful application of these advanced synthetic methodologies would enable the strategic derivatization of this compound, paving the way for the synthesis of a diverse library of complex molecules.
Elucidation of Chemical Reactivity and Mechanistic Studies
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions
The structure of 2-Fluoro-6-methoxy-3-nitrobenzoic acid is primed for nucleophilic aromatic substitution (SNAr) reactions. This is a two-step addition-elimination mechanism common for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
The reactivity of the aromatic ring in this compound towards nucleophiles is significantly enhanced by the synergistic effects of the fluorine and nitro substituents.
Nitro Group Activation: The nitro group (-NO2) at the 3-position is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. The nitro group provides substantial stabilization to the negatively charged Meisenheimer complex formed during an SNAr reaction, particularly when it is ortho or para to the site of nucleophilic attack. In this molecule, the nitro group is ortho to the fluorine atom, which is the most likely leaving group. This positioning allows for effective delocalization of the negative charge onto the oxygen atoms of the nitro group, thereby lowering the activation energy for the formation of the intermediate.
Fluorine as a Leaving Group: In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. The high electronegativity of fluorine makes the carbon atom it is attached to (the C2 position) highly electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex. The ability of fluorine to strongly polarize the C-F bond and stabilize the transition state leading to the intermediate makes it an excellent leaving group in this context.
The combined presence of the ortho-nitro group and the fluorine atom at the C2 position creates a highly activated system for SNAr, making this the most probable reaction pathway for this molecule in the presence of suitable nucleophiles.
The methoxy (B1213986) group (-OCH3) at the C6 position introduces a more complex electronic influence on the aromatic ring.
Influence on Reaction Pathways: The electron-donating resonance effect of the methoxy group could potentially slightly counteract the activation provided by the nitro group for SNAr at the C2 position. However, its ortho position relative to the fluorine leaving group also introduces steric considerations. The steric hindrance from the methoxy group might influence the trajectory of the incoming nucleophile. Furthermore, the presence of the methoxy group can influence the regioselectivity of other potential reactions on the aromatic ring, although SNAr at the fluorine-bearing carbon is expected to be the predominant pathway.
Kinetics and Thermodynamics of Reactions Involving this compound
Kinetics: The rate of SNAr reactions is typically second order, being first order in both the aromatic substrate and the nucleophile. The rate-determining step is usually the formation of the Meisenheimer complex. For this compound, the rate of reaction with a given nucleophile would be expected to be relatively high due to the strong activation by the ortho-nitro group. The reaction rate would also be influenced by the nature of the nucleophile, the solvent, and the temperature.
Table 1: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical SNAr Reaction This table is illustrative and based on general principles of SNAr reactions, not on experimental data for the specific compound.
| Parameter | Predicted Value/Trend | Rationale |
|---|---|---|
| Rate Constant (k) | High | Strong activation by the ortho-nitro group and the excellent leaving group ability of fluoride (B91410). |
| Reaction Order | Second Order | First order with respect to both the substrate and the nucleophile. |
| Activation Energy (Ea) | Relatively Low | Stabilization of the Meisenheimer complex by the nitro group. |
| Enthalpy Change (ΔH) | Negative (Exothermic) | Formation of a more stable product. |
| Gibbs Free Energy (ΔG) | Negative (Spontaneous) | Driven by the favorable enthalpy change. |
Intermolecular Interactions and Supramolecular Assembly Derived from its Structure
The functional groups present in this compound provide multiple opportunities for intermolecular interactions, which can lead to the formation of well-defined supramolecular structures in the solid state.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This functionality is known to form robust hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids.
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in halogen bonding interactions with suitable electron-donating atoms.
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro and fluoro groups, makes it a good candidate for π-π stacking interactions with electron-rich aromatic systems.
The combination of these interactions can lead to the formation of complex and predictable three-dimensional networks. The specific supramolecular assembly will depend on the crystallization conditions. Benzoic acids, in general, are widely used as building blocks in crystal engineering to construct desired supramolecular architectures.
Table 2: Potential Intermolecular Interactions in this compound
| Functional Group | Potential Interaction | Role |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor and Acceptor |
| Nitro Group (-NO2) | Dipole-Dipole, C-H···O interactions | Acceptor |
| Fluorine (-F) | Halogen Bonding, Dipole-Dipole | Donor/Acceptor |
| Methoxy Group (-OCH3) | C-H···O interactions | Acceptor |
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. High-resolution ¹H, ¹³C, and ¹⁹F NMR experiments would be indispensable for the unambiguous structural confirmation of 2-Fluoro-6-methoxy-3-nitrobenzoic acid.
¹H and ¹³C NMR for Regioselective and Conformational Analysis
¹H (Proton) NMR spectroscopy would provide information on the number, environment, and connectivity of protons in the molecule. For the aromatic region of this compound, two signals corresponding to the two protons on the benzene (B151609) ring would be expected. Their chemical shifts and coupling constants (J-values) would be critical in confirming the 1,2,3,6-substitution pattern. The methoxy (B1213986) group would appear as a characteristic singlet in the upfield region, and the acidic proton of the carboxylic acid would likely be observed as a broad singlet at a significantly downfield chemical shift.
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule. The spectrum would show eight distinct signals corresponding to the six aromatic carbons, the methoxy carbon, and the carboxyl carbon. The chemical shifts would be influenced by the electronic effects of the substituents (fluoro, methoxy, nitro, and carboxylic acid groups), and specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH and quaternary carbons.
Interactive Data Table: Expected NMR Data (Note: The following table is a hypothetical representation of expected data, as experimental values are not available in the reviewed literature.)
| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |
|---|---|---|---|
| Aromatic-H | ¹H NMR | 7.5 - 8.5 | Doublets (d) with typical ortho-coupling |
| OCH₃-H | ¹H NMR | 3.8 - 4.2 | Singlet (s) |
| COOH-H | ¹H NMR | > 10 | Broad Singlet (br s) |
| Aromatic-C | ¹³C NMR | 110 - 165 | - |
| OCH₃-C | ¹³C NMR | 55 - 65 | - |
¹⁹F NMR for Probing Fluorine Environments and Reactivity
¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. The precise chemical shift of this signal provides insight into the electronic environment of the C-F bond. Furthermore, coupling between the fluorine and nearby protons (specifically the adjacent aromatic proton) would be observable in both the ¹⁹F and ¹H NMR spectra, providing definitive proof of their spatial relationship and further confirming the regiochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Verification and Reaction Monitoring
HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique would be used to verify that the synthesized product has the correct molecular formula, C₈H₆FNO₅. It is also invaluable for monitoring the progress of chemical reactions by detecting the presence of reactants, intermediates, and the final product in a reaction mixture.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Vibrational Assignments and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:
O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹)
C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹)
N-O stretches of the nitro group (two strong bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹)
C-O stretch of the methoxy group and carboxylic acid
C-F stretch
C-H stretches of the aromatic ring and methoxy group
FT-Raman spectroscopy provides complementary information. While C=O and O-H bonds give strong signals in IR, aromatic C-C bonds and symmetric vibrations (like the symmetric N-O stretch) often produce strong signals in Raman spectroscopy. Together, these techniques offer a more complete vibrational profile of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Architecture
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.
Analysis of Hydrogen Bonding Networks and Crystal Packing
A primary focus of the X-ray diffraction analysis would be the study of intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. Further analysis would reveal how these dimers pack into the larger crystal structure, influenced by other potential weak interactions involving the nitro, methoxy, and fluoro substituents. This provides critical insight into the solid-state architecture and properties of the material.
Conformational Analysis in the Solid State
A detailed conformational analysis of this compound in the solid state is currently precluded by the absence of published crystallographic data.
Applications As a Building Block in Advanced Chemical Research
Precursor in Complex Organic Synthesis
As a specialized organic building block, 2-Fluoro-6-methoxy-3-nitrobenzoic acid serves as a key starting material in multi-step synthetic sequences. Its structural complexity is pre-installed, allowing chemists to bypass several steps that would otherwise be required to introduce the fluorine, methoxy (B1213986), and nitro functionalities onto an aromatic ring. Analogous compounds, such as 2-fluoro-3-nitrobenzoic acid, are recognized as important intermediates in the preparation of medical and pharmaceutical compounds. wipo.int The presence of multiple reactive sites on the molecule allows for sequential and regioselective modifications to build intricate molecular frameworks.
The incorporation of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science. Fluorinated aromatic amino acids, for instance, are essential building blocks that can modify aromatic–aromatic interactions within peptides and proteins. beilstein-journals.org While direct synthesis pathways starting from this compound are not extensively documented in the reviewed literature, its structure is emblematic of the type of fluorinated precursor molecule used to generate more complex scaffolds. beilstein-journals.orgresearchgate.net The compound provides a ready-made fluorinated phenyl unit that can be elaborated through reactions involving its other functional groups. General synthetic strategies often focus on the development of new fluorination methodologies to create diverse fluorinated aromatics for various applications.
Heterocyclic compounds are of immense importance in drug discovery. The structural motifs present in this compound are relevant to the synthesis of important heterocyclic systems like quinolines and indazoles.
Quinoline (B57606) Derivatives: The 3-fluoro-6-methoxyquinoline (B1245202) core is a known scaffold for developing novel inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The synthesis of such quinolines often involves the cyclization of precursors containing an appropriately substituted aniline (B41778) ring. researchgate.net Although a direct synthetic route from this compound to quinoline derivatives is not detailed in the available literature, the reduction of its nitro group to an amine would yield a substituted anthranilic acid, a classic precursor for quinoline synthesis.
Indazole Derivatives: Indazoles are recognized as bioisosteres of indoles and are prevalent in medicinally active compounds. guidechem.com The synthesis of functionalized indazoles can start from precursors containing nitro groups. For example, new 6-nitro and 6-amino-benzo[g]indazole derivatives have been synthesized from nitro-substituted tetralone precursors. nih.gov Reductive cyclization of ortho-nitrobenzyl compounds is another established route to the indazole core. nih.gov The functional groups on this compound make it a plausible, though not explicitly documented, precursor for constructing highly substituted fluoro, methoxy, and amino (via nitro reduction) indazole systems.
The design of peptide mimetics and bio-isosteres is a strategy used to improve the drug-like properties of peptide-based therapeutics. Fluorinated aromatic amino acids are valuable components in this context. researchgate.net However, the scientific literature reviewed does not provide specific examples of this compound being directly employed in the synthesis of constrained peptide mimetics or bio-isosteres.
Utilization in Probe Chemistry and In Vitro Biochemical Research
This compound serves as a versatile starting material in the synthesis of specialized molecules for biochemical research. Its distinct arrangement of functional groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—offers multiple reactive sites for chemical modification. This allows for its incorporation into complex molecular probes and potential enzyme inhibitors for in vitro studies.
Synthesis of Fluorescent Probes for Chemical and Biochemical Assays
While nitroaromatic compounds are typically known to quench fluorescence, they are valuable precursors in the synthesis of fluorescent molecules. nih.gov The strategic modification of the nitro group is key to unlocking their potential as components of fluorescent probes. The chemical architecture of this compound makes it a suitable building block for this purpose.
The synthesis pathway generally involves the chemical reduction of the electron-withdrawing nitro group (–NO₂) to an electron-donating amino group (–NH₂). nbinno.com This transformation is critical as it can turn the molecular scaffold from a fluorescence quencher into a potential fluorophore component. nih.gov The resulting aminobenzoic acid derivative can then be coupled with other aromatic systems or dye molecules to create larger, conjugated systems that exhibit desirable photophysical properties.
The primary functional groups of this compound offer distinct advantages for probe design:
Nitro Group: Can be reduced to an amine, which serves as a powerful auxochrome in many classes of dyes or as a reactive site for linking to a fluorophore. nbinno.com
Carboxylic Acid Group: Provides a convenient handle for conjugation. It can be readily converted into an activated ester or amide to covalently link the molecule to biomolecules like peptides or to other components of a molecular probe. nbinno.comgoogle.com
This adaptability allows medicinal chemists to use this compound as a foundational scaffold, systematically building upon it to develop novel probes for specific applications in biochemical assays. nih.gov
Ligand Design for In Vitro Enzyme Inhibition Studies
The structural motifs present in this compound make it a valuable starting point for the design of ligands aimed at in vitro enzyme inhibition and targeted protein degradation. A notable application of this compound is as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), a class of molecules designed to induce the degradation of specific proteins. google.comnih.gov
A patent for rapidly accelerating fibrosarcoma (RAF) protein degrading compounds details a synthetic route where this compound is a primary reactant. google.com In this process, the compound is first converted to its more reactive acid chloride form, 2-fluoro-6-methoxy-3-nitrobenzoyl chloride. This intermediate is then coupled with another complex heterocyclic fragment (5-bromo-1H-pyrrolo[2,3-b]pyridine) to form a key amide bond, assembling a larger molecule designed to interact with specific protein targets. google.com
The research findings from this application are summarized in the table below.
| Starting Material | Intermediate Product | Coupling Partner | Final Product Class | Therapeutic Goal | Reference |
|---|---|---|---|---|---|
| This compound | 2-fluoro-6-methoxy-3-nitrobenzoyl chloride | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Protein Degraders (PROTACs) | Targeted degradation of fibrosarcoma proteins | google.com |
This example highlights how the compound's carboxylic acid function is used to link molecular fragments together, creating bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the protein's degradation. nih.govnih.gov
Scaffold for Agrochemical and Specialty Chemical Research
Beyond pharmaceutical and biochemical research, this compound and related fluorinated nitroaromatic compounds serve as important scaffolds in the development of agrochemicals and specialty chemicals such as dyes.
The inclusion of a fluorine atom in an agrochemical's molecular structure can significantly enhance its biological efficacy. nbinno.comresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability, improved transport across biological membranes, and enhanced binding affinity to target enzymes or receptors in pests and weeds. nbinno.com Nitroaromatic compounds are established precursors for a wide array of pesticides, including herbicides, insecticides, and fungicides. nih.govnih.gov Therefore, the combination of these features makes this compound a promising platform for developing next-generation crop protection agents.
In the realm of specialty chemicals, nitroaromatic compounds are foundational to the dye industry. nih.govresearchgate.net Historically, the synthesis of the first industrial synthetic dye, mauveine, began with the nitration of benzene (B151609) derived from coal tar. eolss.net The nitro group is a crucial precursor to the amino group, which is a key component of chromophores in many dye classes, particularly azo dyes. essentialchemicalindustry.org The synthesis pathway involves reducing the nitro group to an aniline derivative, which can then undergo diazotization and coupling to form brightly colored azo compounds. eolss.netessentialchemicalindustry.org
The potential applications based on the compound's structural features are outlined below.
| Research Area | Key Functional Group | Transformation | Resulting Product Class | Rationale | Reference |
|---|---|---|---|---|---|
| Agrochemicals | Fluorine, Nitro Group | Further derivatization | Herbicides, Fungicides, Insecticides | Fluorine enhances biological activity and metabolic stability. | nbinno.comresearchgate.net |
| Specialty Chemicals (Dyes) | Nitro Group | Reduction to Amine | Azo Dyes, Pigments | The resulting amine is a key precursor for dye synthesis. | nih.goveolss.netessentialchemicalindustry.org |
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis Methodologies for 2-Fluoro-6-methoxy-3-nitrobenzoic Acid
The future synthesis of this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional synthetic routes for analogous compounds often rely on harsh reagents and challenging reaction conditions. For instance, the synthesis of related fluoronitrobenzoic acids can involve potent oxidants like potassium permanganate (B83412) or chromium(VI) oxide, which generate significant hazardous waste chemicalbook.com.
Future methodologies will focus on cleaner, more atom-economical alternatives. This includes the exploration of:
Catalytic Oxidation: Replacing stoichiometric inorganic oxidants with catalytic systems that utilize cleaner terminal oxidants like molecular oxygen or hydrogen peroxide. This approach is being developed for the synthesis of various aromatic acids.
Greener Fluorination and Nitration: The introduction of fluorine and nitro groups is often the most hazardous part of the synthesis. Research is ongoing into safer fluorinating agents to replace traditional ones researchgate.net. For nitration, moving away from the highly corrosive concentrated nitric and sulfuric acid mixtures towards milder, more selective nitrating systems is a key goal beilstein-journals.org. Transition-metal-free methods for formal fluorine substitution of nitro groups are also emerging as a novel strategy nih.gov.
Biocatalysis: The use of enzymes to perform specific transformations under mild conditions represents a significant frontier in green chemistry. While not yet applied to this specific molecule, the development of engineered enzymes for selective aromatic substitution could offer a revolutionary and highly sustainable synthetic route.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Acids
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantage |
| Oxidation | Potassium Permanganate (KMnO4), Chromium Trioxide (CrO3) | Catalytic oxidation with O2 or H2O2 | Reduced heavy metal waste, safer reagents |
| Nitration | Concentrated H2SO4/HNO3 | Milder nitrating agents (e.g., acetyl nitrate), solid acid catalysts | Improved safety, higher selectivity, easier workup fraunhofer.de |
| Fluorination | Halogen Exchange (Halex) with harsh conditions | Electrophilic fluorinating agents (e.g., Selectfluor), transition-metal-free methods | Milder conditions, broader substrate scope researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The highly exothermic and often hazardous nature of reactions like nitration makes the synthesis of compounds such as this compound an ideal candidate for integration with flow chemistry platforms. beilstein-journals.orgvapourtec.comewadirect.com Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and stoichiometry due to their high surface-area-to-volume ratio. nih.gov
Key advantages for this specific compound include:
Enhanced Safety: The nitration step, typically a high-risk batch process, can be performed with significantly improved safety by minimizing the reaction volume at any given time and enabling rapid heat dissipation. ewadirect.comnih.gov This mitigates the risk of thermal runaway.
Improved Selectivity and Yield: Precise control over residence time and temperature can minimize the formation of unwanted byproducts, leading to a cleaner reaction profile and higher yields. fraunhofer.devapourtec.com
Scalability: Scaling up production in a flow system is achieved by simply running the system for longer or by "numbering up" (running multiple reactors in parallel), which is often safer and more straightforward than scaling up large batch reactors. ewadirect.com
Beyond single-step improvements, the entire multi-step synthesis of this compound and its derivatives could be integrated into fully automated platforms. nih.govinnovationnewsnetwork.comresearchgate.net These systems combine synthesis, purification, and in-line analysis, enabling rapid optimization of reaction conditions and on-demand production of molecules for research and development. nih.govscispace.com Such automation significantly reduces manual labor and accelerates the discovery of new pharmaceutical compounds. innovationnewsnetwork.com
Exploration of Novel Catalytic Reactions Mediated by its Derivatives
The functional groups on this compound, particularly the nitro group, serve as a gateway to a vast array of derivatives with potential applications in catalysis. The catalytic reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-6-fluoro-3-methoxybenzoic acid. This amino derivative is a versatile precursor for numerous catalytic reactions.
Future research will likely explore:
Catalytic Cross-Coupling: The amino group can be converted to a variety of functionalities (e.g., halides via Sandmeyer reaction) that can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular scaffolds.
Directed Catalysis: The substituents (fluoro, methoxy (B1213986), carboxylic acid) can act as directing groups in C-H activation/functionalization reactions, enabling the selective introduction of new functional groups onto the aromatic ring.
Asymmetric Catalysis: The chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysts, leveraging the electronic and steric influence of the substituents to induce enantioselectivity in chemical transformations.
Organocatalysis: Derivatives of this molecule could themselves act as organocatalysts. For instance, related nitrobenzoic acids have been investigated for their catalytic activity in various organic reactions. chemicalbook.com
Table 2: Potential Catalytic Transformations of this compound Derivatives
| Derivative | Reaction Type | Potential Application |
| 3-Amino Derivative | Diazotization followed by Cross-Coupling | Synthesis of complex biaryl compounds for medicinal chemistry |
| 3-Halo Derivative | Suzuki or Stille Coupling | Creation of C-C bonds to build elaborate molecular frameworks |
| Carboxylic Acid | Esterification/Amidation | Attachment to polymers or surfaces to create functional materials |
| Chiral Amide Derivatives | Asymmetric Metal Catalysis | Development of novel chiral ligands for enantioselective synthesis |
Advanced Computational Design and Virtual Screening of Next-Generation Analogues and Their Functions
Computational chemistry is set to play a crucial role in exploring the chemical space around this compound. longdom.org Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's electronic properties, reactivity, and intermolecular interactions. acs.orgbohrium.com
Emerging research directions in this area include:
Virtual Screening: Given that substituted benzoic acids are common scaffolds in pharmaceuticals, large virtual libraries of analogues of this compound can be created and screened against biological targets using molecular docking. longdom.orgnih.gov This can rapidly identify potential drug candidates for various diseases.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. This allows for the in silico optimization of drug-like properties early in the design phase, reducing the failure rate of compounds in later stages of drug development.
Reaction Mechanism and Catalyst Design: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yield and selectivity. It can also aid in the rational design of new catalysts for transformations involving derivatives of the title compound. tandfonline.com
Materials Science: The properties of polymers or other materials incorporating this molecule can be predicted computationally, guiding the design of new materials with desired electronic or physical properties. chemicalbook.com
By leveraging these advanced computational methods, researchers can more efficiently navigate the vast possibilities offered by this unique chemical scaffold, accelerating the discovery and development of new molecules with tailored functions in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
